An In-depth Technical Guide to 5-Chloroimidazo[1,2-a]pyridin-8-amine: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 5-Chloroimidazo[1,2-a]pyridin-8-amine: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules. This guide focuses on a specific, yet important derivative, 5-Chloroimidazo[1,2-a]pyridin-8-amine (CAS No. 1357947-17-1).[1] We will delve into its chemical architecture, physicochemical properties, and explore plausible synthetic routes based on established methodologies for this class of compounds. This document aims to provide a comprehensive technical resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique characteristics of this heterocyclic system.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a privileged bicyclic heteroaromatic structure that has garnered significant attention in the field of drug discovery. Its rigid framework and the specific spatial arrangement of its nitrogen atoms allow for diverse interactions with various biological targets. This has led to the development of a wide array of therapeutic agents with applications including, but not limited to, antiviral, anticancer, and anti-inflammatory activities. The inherent drug-like properties of this scaffold make it an attractive starting point for the design of new chemical entities.
The introduction of specific substituents onto the imidazo[1,2-a]pyridine core allows for the fine-tuning of its pharmacological and pharmacokinetic profiles. The subject of this guide, 5-Chloroimidazo[1,2-a]pyridin-8-amine, incorporates two key functional groups: a chloro group at the 5-position and an amine group at the 8-position. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capabilities of the amine group are anticipated to significantly influence the molecule's reactivity, target-binding affinity, and metabolic stability.
Chemical Structure and Properties
The chemical structure of 5-Chloroimidazo[1,2-a]pyridin-8-amine is characterized by a fused imidazole and pyridine ring. The chlorine atom is positioned on the pyridine ring, while the amino group is also attached to the pyridine part of the bicycle.
Molecular Formula: C₇H₆ClN₃
Structural Diagram
Caption: Chemical structure of 5-Chloroimidazo[1,2-a]pyridin-8-amine.
Physicochemical Properties
While specific, experimentally determined data for 5-Chloroimidazo[1,2-a]pyridin-8-amine is not extensively available in the public domain, we can infer its general properties based on the characteristics of the imidazo[1,2-a]pyridine scaffold and related molecules.
| Property | Value | Source/Basis |
| CAS Number | 1357947-17-1 | ChemicalBook[1] |
| Molecular Weight | 167.59 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | General property of similar heterocyclic compounds. |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General property of similar heterocyclic compounds. |
| Storage | Store at room temperature. | Based on supplier information for the compound.[1] |
Spectroscopic Characterization (Anticipated)
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While specific spectra for 5-Chloroimidazo[1,2-a]pyridin-8-amine are not provided in the search results, the following are the expected key features based on the analysis of similar structures.[2][3]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants would be influenced by the positions of the chloro and amino substituents. The protons of the amino group would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the seven carbon atoms of the heterocyclic core. The carbon atom attached to the chlorine will be significantly shifted, and the carbons in the vicinity of the nitrogen atoms will also have characteristic chemical shifts.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (167.59 g/mol ). The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio).
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (around 1400-1600 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).
Synthesis of 5-Chloroimidazo[1,2-a]pyridin-8-amine
While a specific, documented synthetic protocol for 5-Chloroimidazo[1,2-a]pyridin-8-amine was not found in the initial searches, a plausible and efficient route can be designed based on well-established methods for the synthesis of the imidazo[1,2-a]pyridine scaffold. One of the most common and versatile methods is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4]
Proposed Synthetic Pathway
A logical approach to the synthesis of 5-Chloroimidazo[1,2-a]pyridin-8-amine would involve the cyclization of a suitably substituted 2-aminopyridine.
Caption: Proposed synthetic pathway for 5-Chloroimidazo[1,2-a]pyridin-8-amine.
Detailed Experimental Protocol (Hypothesized)
This protocol is a generalized procedure based on known syntheses of related imidazo[1,2-a]pyridines and should be optimized for this specific target.
Objective: To synthesize 5-Chloroimidazo[1,2-a]pyridin-8-amine via the cyclization of 2,3-diamino-5-chloropyridine with chloroacetaldehyde.
Materials:
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2,3-Diamino-5-chloropyridine
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Chloroacetaldehyde (typically as a 50% aqueous solution)
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Sodium bicarbonate (NaHCO₃)
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Ethanol
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diamino-5-chloropyridine (1.0 equivalent) and ethanol to form a stirrable suspension.
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Addition of Reagents: Add sodium bicarbonate (2.0-3.0 equivalents) to the suspension. Then, add chloroacetaldehyde (1.1-1.5 equivalents) dropwise to the stirring mixture at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
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Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).
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Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Chloroimidazo[1,2-a]pyridin-8-amine.
Causality Behind Experimental Choices:
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2,3-Diamino-5-chloropyridine as the Precursor: This starting material provides the necessary pyridine ring with the chloro and one of the amino groups in the correct positions. The vicinal diamino functionality is key for the cyclization to form the imidazole ring.
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Chloroacetaldehyde as the Cyclizing Agent: This two-carbon electrophile reacts with the two amino groups of the pyridine precursor to form the imidazole ring.
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Sodium Bicarbonate as a Base: The reaction releases HCl, which needs to be neutralized to prevent protonation of the amino groups and to drive the reaction forward. Sodium bicarbonate is a mild and effective base for this purpose.
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Ethanol as the Solvent: Ethanol is a common solvent for this type of condensation reaction as it is polar enough to dissolve the reagents to some extent and has a convenient boiling point for refluxing.
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Purification by Column Chromatography: This is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting materials and byproducts.
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[5] Derivatives of this core have shown a broad range of pharmacological activities.
The specific substitution pattern of 5-Chloroimidazo[1,2-a]pyridin-8-amine suggests several potential avenues for its application in drug discovery:
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Kinase Inhibitors: The imidazo[1,2-a]pyridine core is found in numerous kinase inhibitors. The amino group at the 8-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The chloro group at the 5-position can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.
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Antimicrobial Agents: Imidazo[1,2-a]pyrimidine derivatives have demonstrated antimicrobial properties.[5] The unique electronic and steric properties of 5-Chloroimidazo[1,2-a]pyridin-8-amine may lead to novel mechanisms of antimicrobial action.
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Central Nervous System (CNS) Agents: The imidazo[1,2-a]pyridine scaffold is famously present in drugs like zolpidem, which acts on GABA-A receptors. The substituents on the title compound could modulate its interaction with various CNS targets.
Conclusion
5-Chloroimidazo[1,2-a]pyridin-8-amine represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its structure combines the proven therapeutic potential of the imidazo[1,2-a]pyridine core with the modulating effects of chloro and amino substituents. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and the properties of related compounds. Further investigation into the synthesis and biological evaluation of this and similar derivatives is warranted and holds the potential to yield new and effective therapeutic agents.
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